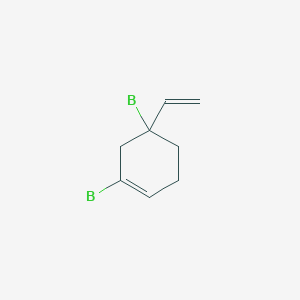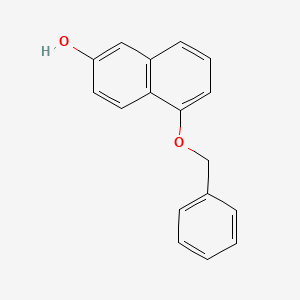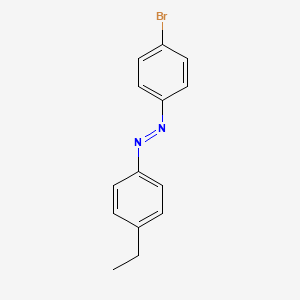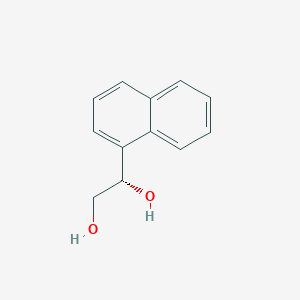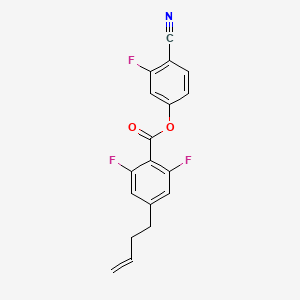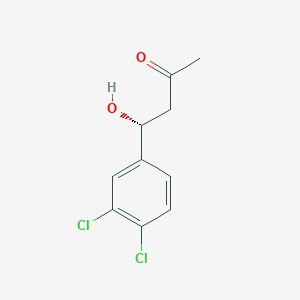
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- is a chiral compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. The compound’s unique structure, featuring a hydroxyl group and dichlorophenyl moiety, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- can be achieved through several synthetic routes. One common method involves the use of biocatalysis, where functional microorganisms and biocatalysts are employed to convert synthetic chemicals into chiral intermediates with high enantio-, chemo-, and regio-selectivities . This method is favored for its environmental benefits and high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell or isolated enzyme systems. These biocatalytic systems are utilized to produce complex molecules, including high-value-added chemicals and drug intermediates . The reactions are typically conducted at atmospheric pressure and ambient temperature, minimizing the risk of racemization, isomerization, and other side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and dichlorophenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 3-(3,4-dichlorophenyl)-
- 4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone
Uniqueness
2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- is unique due to its chiral nature and the presence of both a hydroxyl group and a dichlorophenyl moiety. These features contribute to its high selectivity and reactivity in various chemical and biological processes.
Eigenschaften
CAS-Nummer |
645401-55-4 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
(4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5,10,14H,4H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
KHZGWVCUAPPPEB-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)O |
Kanonische SMILES |
CC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


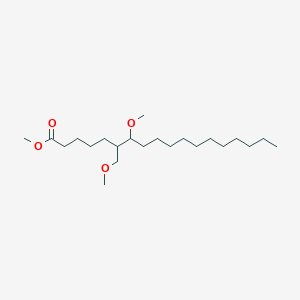
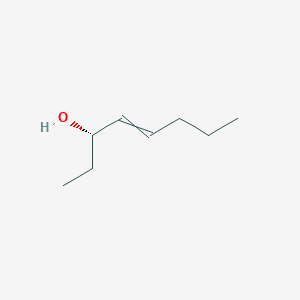
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
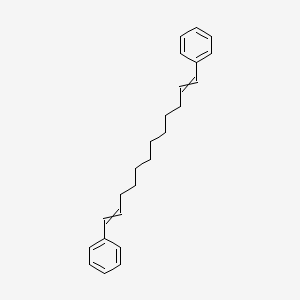
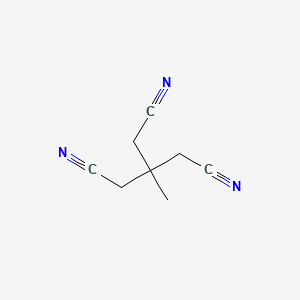
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)

![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
